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Compound of Interest

Compound Name: Carbamazepine-d2

Cat. No.: B563432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in
Carbamazepine-d2, a crucial internal standard for pharmacokinetic and metabolic studies of
the widely used anticonvulsant drug, Carbamazepine. This document outlines the definitive
positions of deuterium labeling, provides insights into its synthesis, and presents relevant
analytical data.

Definitive Deuterium Labeling Position

Based on available chemical information and the nomenclature of its common isotopically
labeled metabolites, the two deuterium atoms in Carbamazepine-d2 are definitively located at
the 10 and 11 positions of the dibenz[b,flazepine ring structure. This isotopologue is
systematically named 10,11-dideutero-5H-dibenzo[b,flazepine-5-carboxamide.

The logical basis for this assignment is strongly supported by the commercial availability and
frequent citation of its metabolite, Carbamazepine-10,11-epoxide-d2. The metabolic oxidation
of Carbamazepine to its 10,11-epoxide is a primary metabolic pathway, and the presence of
deuterium at these specific positions in the metabolite confirms their location in the parent drug.

To visually represent the logical flow leading to the identification of the labeling positions, the
following diagram illustrates the relationship between Carbamazepine, its deuterated analogue,
and their corresponding epoxide metabolites.
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Logical Relationship for Deuterium Position in Carbamazepine-d2
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Caption: Logical diagram illustrating the metabolic relationship that confirms the 10,11-
deuterium labeling of Carbamazepine-d2.

Synthesis of Carbamazepine-10,11-d2

While specific, detailed peer-reviewed synthesis protocols for Carbamazepine-10,11-d2 are not
readily available in the public domain, the general synthetic routes for Carbamazepine can be
adapted to introduce deuterium at the 10 and 11 positions. A plausible synthetic strategy
involves the deuteration of an intermediate or the final product.

One common route to Carbamazepine involves the synthesis of the dibenz[b,flazepine
(iminostilbene) ring system, followed by carbamoylation. Deuterium can be introduced at the 10
and 11 positions of the iminostilbene intermediate prior to the final carbamoylation step.

A generalized workflow for the synthesis is presented below:
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Generalized Synthetic Workflow for Carbamazepine-10,11-d2
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Caption: A high-level workflow for the synthesis of Carbamazepine-10,11-d2.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b563432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol Considerations:
A potential laboratory-scale synthesis could involve the following conceptual steps:

o Synthesis of Iminostilbene: Prepare the iminostilbene core through established literature
methods.

o Deuterium Exchange: Subject the iminostilbene to a deuterium exchange reaction. This
could potentially be achieved using a deuterium source such as D20 under acidic or basic
conditions, or through catalytic deuteration methods, targeting the activated positions
adjacent to the aromatic rings. The specifics of the catalyst, solvent, temperature, and
reaction time would be critical for achieving high isotopic enrichment at the desired 10 and
11 positions.

o Carbamoylation: React the resulting 10,11-dideutero-iminostilbene with a carbamoylating
agent, such as isocyanic acid or a derivative, to introduce the carbamoyl group at the
nitrogen atom of the azepine ring.

 Purification: Purify the final product, Carbamazepine-10,11-d2, using standard techniques
such as recrystallization or column chromatography to achieve high chemical and isotopic

purity.

Quantitative Data

Quantitative data for the synthesis and characterization of Carbamazepine-d2 is primarily
available from commercial suppliers who synthesize this molecule as a stable isotope-labeled
internal standard.

Parameter Typical Value Source

Chemical Purity >98% Commercial Suppliers
Isotopic Purity >98% Deuterium Alfa Chemistry[1]
Molecular Formula C1s5H10D2N20 Pharmaffiliates[2]
Molecular Weight 238.28 g/mol Pharmaffiliates[2]
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Analytical Characterization

The structural confirmation and purity assessment of Carbamazepine-10,11-d2 rely on
standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance
(NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium atoms. In
the mass spectrum of Carbamazepine-10,11-d2, the molecular ion peak will be observed at an
m/z value that is two units higher than that of unlabeled Carbamazepine due to the two
deuterium atoms.

Compound Molecular lon (M+) Key Fragment lons (m/z)
Carbamazepine 236.1 194, 193, 179
Carbamazepine-10,11-d2 238.1 196, 195, 181

The fragmentation pattern in tandem MS (MS/MS) will also show corresponding shifts in the
fragment ions that retain the deuterated portion of the molecule. For instance, a common
fragmentation of Carbamazepine involves the loss of the carbamoyl group and rearrangement
of the dibenz[b,flazepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for determining the precise location of deuterium
labeling. In the *H NMR spectrum of Carbamazepine-10,11-d2, the signals corresponding to
the protons at the 10 and 11 positions will be absent or significantly reduced in intensity,
confirming the successful and specific incorporation of deuterium at these sites. The remaining
signals corresponding to the aromatic and amine protons would be expected to be present with
their characteristic chemical shifts and coupling patterns.

13C NMR spectroscopy can also be used for structural confirmation. The carbon signals for the
C-10 and C-11 positions will be affected by the attached deuterium, typically showing a
characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.
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Conclusion

Carbamazepine-d2 is a critical analytical tool in which the deuterium atoms are located at the
10 and 11 positions of the dibenz[b,flazepine core. Its synthesis, while not widely detailed in
academic literature, follows established routes for the parent compound with a key deuterium
incorporation step. The identity and purity of Carbamazepine-10,11-d2 are confirmed through
mass spectrometry and NMR spectroscopy, which provide definitive evidence of the isotopic
labeling position and enrichment. This in-depth understanding is essential for researchers and
professionals in drug development and clinical analysis who rely on this stable isotope-labeled
standard for accurate quantification and metabolic studies of Carbamazepine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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